molecular formula C18H17F2N5O2 B2455363 3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-95-4

3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2455363
M. Wt: 373.364
InChI Key: LSANRDDJQWEYKD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.

Starting Materials
4-nitrobenzoic acid, ethyl 3,4-difluorobenzoylacetate, methyl 3-methyl-1H-pyrazole-5-carboxylate, 4-propyl-1,6-dihydropyrimidine-2,5-dione, sodium borohydride, sodium hydroxide, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of ethyl 3,4-difluorobenzoylacetate by reacting 4-nitrobenzoic acid with ethyl 3,4-difluoroacetoacetate in the presence of sodium hydroxide and acetic acid., Step 2: Reduction of the nitro group in ethyl 3,4-difluorobenzoylacetate to form ethyl 3,4-difluorobenzoylacetamide using sodium borohydride in ethanol., Step 3: Synthesis of methyl 3-methyl-1H-pyrazole-5-carboxylate by reacting methyl 3-methyl-1H-pyrazole-5-carboxylate with sodium hydride in diethyl ether., Step 4: Synthesis of 4-propyl-1,6-dihydropyrimidine-2,5-dione by reacting ethyl 3,4-difluorobenzoylacetamide with methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of sodium hydride in diethyl ether., Step 5: Reduction of the carbonyl group in 4-propyl-1,6-dihydropyrimidine-2,5-dione to form 4-propyl-1,6-dihydropyrimidin-2-ol using sodium borohydride in ethanol., Step 6: Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid by reacting 4-propyl-1,6-dihydropyrimidin-2-ol with methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of acetic acid and water., Step 7: Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine by reacting 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid with ammonia in ethanol., Step 8: Synthesis of 3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide by reacting 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with 4-nitrobenzoyl chloride in the presence of triethylamine in dichloromethane.

properties

IUPAC Name

3,4-difluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c1-3-4-12-9-16(26)23-18(21-12)25-15(7-10(2)24-25)22-17(27)11-5-6-13(19)14(20)8-11/h5-9H,3-4H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSANRDDJQWEYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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